Praeroside III
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Overview
Description
Praeroside III is an organic compound that belongs to the class of pyranocoumarin glycosides. It is isolated from the root of Peucedanum praeruptorum Dunn, a plant traditionally used in Chinese medicine for its expectorant and mucolytic properties . The molecular formula of this compound is C20H24O10, and it has a molecular weight of 424.402 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Praeroside III involves the extraction of the compound from the root of Peucedanum praeruptorum Dunn. The extraction process typically uses solvents such as n-butanol to isolate the compound from the plant material . The isolated compound is then purified using chromatographic techniques.
Industrial Production Methods
Large-scale extraction would involve the use of industrial-grade solvents and large-scale chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Praeroside III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out to modify the compound for specific research applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .
Scientific Research Applications
Praeroside III has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Praeroside III involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and receptors involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Praeroside II
- Praeroside IV
- Praeroside V
- Praeruptorin A
- Praeruptorin B
Uniqueness
Praeroside III is unique among its similar compounds due to its specific glycosidic structure and its distinct biological activities. While other praerosides and praeruptorins also exhibit biological activities, this compound has shown particular promise in anti-inflammatory and antioxidant research .
Properties
Molecular Formula |
C20H24O10 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(9S,10R)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one |
InChI |
InChI=1S/C20H24O10/c1-20(2)18(29-19-16(26)15(25)13(23)10(7-21)27-19)14(24)12-9(30-20)5-3-8-4-6-11(22)28-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3/t10-,13-,14-,15+,16-,18+,19+/m1/s1 |
InChI Key |
QAUDHOGPLBDVAX-KTZZUYPUSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)C |
Origin of Product |
United States |
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